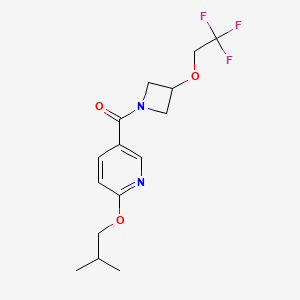

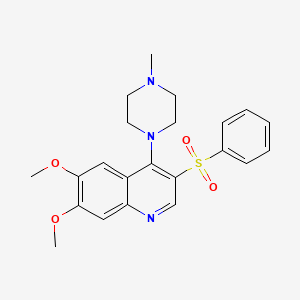

![molecular formula C13H21NO3 B3017581 Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2306264-15-1](/img/structure/B3017581.png)

Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures where two rings are joined at a single atom. The compound mentioned is not directly described in the provided papers, but related compounds with similar spirocyclic frameworks are discussed, which can provide insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes, as seen in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . This compound serves as a bifunctional intermediate for further selective derivatization on the azetidine and cyclobutane rings, which could be analogous to the synthesis of this compound. The synthesis of azabicycloalkane amino acids from pyroglutamic acid also demonstrates the potential for creating rigid dipeptide mimetics, which could be relevant for the synthesis of this compound for use in peptide-based drug discovery .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often complex and can exhibit interesting features such as mirror symmetry, as seen in the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate . The hexahydropyrimidine ring adopts a chair conformation, which is a common feature in spirocyclic compounds and could be expected in the structure of this compound.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products . This indicates that spirocyclic compounds like this compound may also participate in reactions with compounds containing an active methylene group, leading to the formation of different isomeric products.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystal structures of enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione show that these compounds crystallize isostructurally and are stabilized by C-H...O hydrogen bonds . This suggests that this compound may also exhibit specific crystallization patterns and stabilization through hydrogen bonding, which can affect its solubility and reactivity.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Development of Efficient Synthetic Routes

Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate is involved in efficient and scalable synthetic routes, making it a useful compound for selective derivations on azetidine and cyclobutane rings. This provides access to novel compounds that complement piperidine ring systems (Meyers et al., 2009).

Creation of Biologically Active Heterocyclic Compounds

The compound plays a role in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are then used to prepare other potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Crystal Structure Analysis

The crystal structure of related compounds like tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate has been reported, providing insights into molecular symmetry and conformation (Dong et al., 1999).

Pharmaceutical Synthesis and Theoretical Studies

It's used in the synthesis of N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5] decan-2-yl)-3-arylpropanamides and similar derivatives, providing insights into the synthesis of biologically active compounds and the effects of electron-donating and electron-withdrawing groups on intramolecular hydrogen bonds (Amirani Poor et al., 2018).

Catalytic Hydrogenation in Organic Synthesis

The compound is involved in catalytic hydrogenation processes, such as the transformation of [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates (Sukhorukov et al., 2008).

Conformational Analysis and Structural Applications

Constrained Peptidomimetics

The compound is used in the synthesis of azabicyclo[X.Y.0]alkane amino acids, which serve as rigid dipeptide mimetics, useful in structure-activity studies for peptide-based drug discovery (Mandal et al., 2005).

NMR Spectroscopy for Configuration Assignment

It's utilized in studies involving NMR spectroscopy to determine the absolute configurations of complex molecules, thereby contributing to the understanding of molecular structure and properties (Jakubowska et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of Tert-butyl 7-oxo-1-azaspiro[3It is often used in drug design .

Biochemical Pathways

The biochemical pathways affected by Tert-butyl 7-oxo-1-azaspiro[3It has been reported that it can be used to prepare a compound that acts as a gpr119 agonist, which is used in the treatment of diabetes and metabolic diseases .

Result of Action

The molecular and cellular effects of Tert-butyl 7-oxo-1-azaspiro[3It is known to be used in the preparation of a gpr119 agonist, which could have implications in the treatment of diabetes and metabolic diseases .

Propiedades

IUPAC Name |

tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-8-13(14)6-4-10(15)5-7-13/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXLFLVQYIITLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12CCC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3017499.png)

![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B3017514.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017521.png)